ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE
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Overview
Description
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of thienoisoquinoline and morpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions, would be employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action for ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-5-(4-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
- 1-Amino-5-(4-pyrrolidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE stands out due to the presence of the morpholine group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H23N3O3S/c1-2-24-18(22)15-14(19)13-11-5-3-4-6-12(11)16(20-17(13)25-15)21-7-9-23-10-8-21/h2-10,19H2,1H3 |
InChI Key |
CPLHVPAYUQAHAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)N4CCOCC4)N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)N4CCOCC4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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